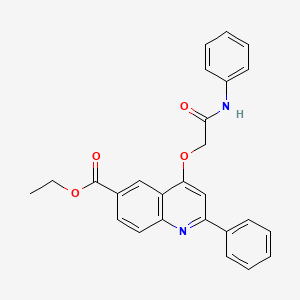

Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

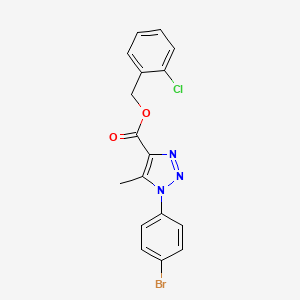

Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, also known as EAPQ, is a synthetic compound that has been studied extensively for its potential as a therapeutic agent. EAPQ belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has shown that Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate derivatives can be synthesized through various methods, demonstrating significant regioselectivity and reactivity. For instance, the compound has been utilized in the synthesis of novel Luotonin A derivatives, showcasing remarkable selectivity in reactions with trimethylaluminium-activated amino benzoic acid ethyl esters, leading to anilides without self-condensation of the aminobenzoate building blocks (Atia et al., 2017). Such chemical processes highlight the compound's utility in creating complex molecular architectures, which are crucial for developing new pharmaceuticals and materials.

Anticancer Activity

Derivatives of this compound have shown promise in anticancer research. Specifically, certain 4-anilino-2-phenylquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing significant cell growth inhibition. This suggests that modifications of the this compound structure could lead to potent anticancer agents (Zhao et al., 2005).

Molecular Docking and Biological Activities

The compound and its derivatives have also been investigated for their biological activities through molecular docking studies. For example, novel annulated dihydroisoquinoline heterocycles coupled with ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate have been assessed for their cytotoxic effects against various cancer cell lines. Molecular docking using software like MOE 2014.09 has shown these compounds to have high binding affinity toward certain proteins, suggesting their potential as cancer therapeutics (Saleh et al., 2020).

Antioxidant and Anticholinesterase Activities

Additionally, the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates has led to compounds with notable antioxidant and anticholinesterase activities. These activities are essential for developing treatments for neurodegenerative diseases like Alzheimer's, showcasing the broader implications of this compound derivatives in medicinal chemistry (Mermer et al., 2018).

Propiedades

IUPAC Name |

ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGEHHUKWYYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)

![4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide](/img/structure/B2453054.png)

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)

![5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2453058.png)

![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)

![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)